![molecular formula C13H15ClIN3O B8372010 4-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol](/img/structure/B8372010.png)
4-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol: is a complex organic compound featuring a unique structure that includes an imidazo[1,5-a]pyrazine core
Métodos De Preparación
The synthesis of 4-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol typically involves multi-step organic reactions. The preparation begins with the formation of the imidazo[1,5-a]pyrazine core, followed by the introduction of the chloro and iodo substituents. The final step involves the attachment of the cyclohexylmethanol group. Specific reaction conditions, such as the use of transition metal catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Análisis De Reacciones Químicas
4-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the chloro or iodo groups are replaced by other functional groups using nucleophilic reagents.
Cyclization: The imidazo[1,5-a]pyrazine core can undergo cyclization reactions to form more complex ring structures
Aplicaciones Científicas De Investigación
4-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,5-a]pyrazine core is known to bind to specific sites, modulating the activity of the target. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparación Con Compuestos Similares
Similar compounds to 4-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol include:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms.
Imidazo[1,2-a]pyrimidines: These compounds have a pyrimidine ring fused to the imidazole ring, offering different chemical properties and applications.
Imidazo[1,5-a]pyridines:
The uniqueness of this compound lies in its specific substituents and the cyclohexylmethanol group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H15ClIN3O |
|---|---|
Peso molecular |
391.63 g/mol |
Nombre IUPAC |
[4-(8-chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexyl]methanol |
InChI |
InChI=1S/C13H15ClIN3O/c14-11-10-12(15)17-13(18(10)6-5-16-11)9-3-1-8(7-19)2-4-9/h5-6,8-9,19H,1-4,7H2 |
Clave InChI |
OFOPDSRCIWQORX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CO)C2=NC(=C3N2C=CN=C3Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


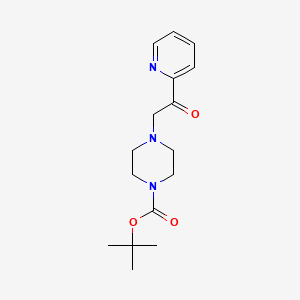

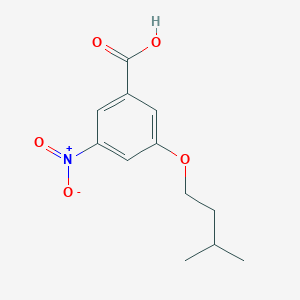
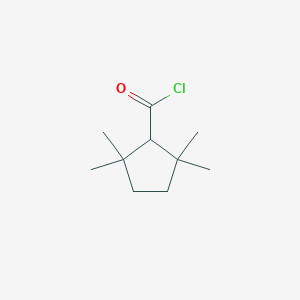



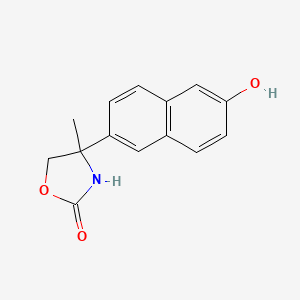
![4-[6-(Piperidin-1-ylcarbonyl)pyridin-3-yl]morpholine](/img/structure/B8371977.png)


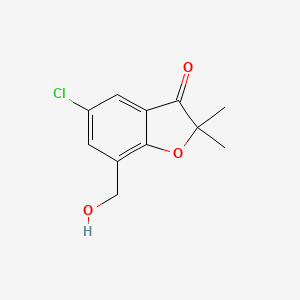
![trans-4-[3-(Pyrrolidin-1-yl)propoxy]cyclohexanamine](/img/structure/B8372008.png)

